![molecular formula C22H20N4O3S B10992485 2-{[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B10992485.png)
2-{[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one
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Overview
Description
- This compound belongs to the class of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives.
- It exhibits high anti-tumor activity.
- The structure consists of a quinazolinone core with a sulfur-containing side chain and an indole ring.
- The methoxy group at position 8 enhances its pharmacological properties.
Preparation Methods
- Synthesis involves introducing an alkyl or aralkyl group and a sulfonyl group.
- Industrial production methods may vary, but the key steps include cyclization and functional group modifications.
Chemical Reactions Analysis
- Undergoes various reactions:
- Oxidation: Sulfoxide formation.
- Reduction: Reduction of the quinazolinone ring.
- Substitution: Alkyl or aralkyl group substitutions.
- Common reagents: Oxidizing agents (e.g., mCPBA), reducing agents (e.g., NaBH₄), and nucleophiles.
- Major products: Sulfoxide derivatives, modified quinazolinones.
Scientific Research Applications
Chemistry: Scaffold for designing novel anti-cancer agents.
Biology: Investigated for its impact on cell proliferation and apoptosis.
Medicine: Potential anti-tumor drug candidate.
Industry: May serve as a starting point for drug development.
Mechanism of Action
- Targets c-Met kinase.
- Inhibits cell proliferation and metastasis.
- Molecular pathways involved: Hydrophobic interactions in the active site.
Comparison with Similar Compounds
- Unique features: Methoxy substitution, indole ring, and sulfur-containing side chain.
- Similar compounds: Other 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives .
Properties
Molecular Formula |
C22H20N4O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[2-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-oxoethyl]sulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C22H20N4O3S/c1-29-13-6-7-18-15(10-13)16-11-26(9-8-19(16)23-18)20(27)12-30-22-24-17-5-3-2-4-14(17)21(28)25-22/h2-7,10,23H,8-9,11-12H2,1H3,(H,24,25,28) |
InChI Key |
GBXUKXRKPVWBIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CSC4=NC5=CC=CC=C5C(=O)N4 |
Origin of Product |
United States |
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